(R)-3-Amino-2-methylpropanoic acid
(R)-3-Amino-2-methylpropanoic acid
(R)-b-Amino-isobutyric acid, also known as (R)-3-amino-2-methylpropanoate or (R)-b-aminoisobutyrate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (R)-b-Amino-isobutyric acid is soluble (in water) and a weakly acidic compound (based on its pKa) (R)-b-Amino-isobutyric acid has been primarily detected in feces. Within the cell, (R)-b-amino-isobutyric acid is primarily located in the mitochondria and cytoplasm. Outside of the human body, (R)-b-amino-isobutyric acid can be found in a number of food items such as acorn, brassicas, summer savory, and rapini. This makes (R)-b-amino-isobutyric acid a potential biomarker for the consumption of these food products.
(R)-3-aminoisobutyric acid zwitterion is zwitterionic form of (R)-3-aminoisobutyric acid having an anionic carboxy group and a protonated amino group; major species at pH 7.3. It is an amino acid zwitterion and a 3-aminoisobutanoic acid zwitterion. It is a tautomer of a (R)-3-aminoisobutyric acid.
(R)-3-aminoisobutyric acid zwitterion is zwitterionic form of (R)-3-aminoisobutyric acid having an anionic carboxy group and a protonated amino group; major species at pH 7.3. It is an amino acid zwitterion and a 3-aminoisobutanoic acid zwitterion. It is a tautomer of a (R)-3-aminoisobutyric acid.
Brand Name:
Vulcanchem
CAS No.:
2140-95-6
VCID:
VC21072890
InChI:
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
SMILES:
CC(CN)C(=O)O
Molecular Formula:
C4H9NO2
Molecular Weight:
103.12 g/mol
(R)-3-Amino-2-methylpropanoic acid
CAS No.: 2140-95-6
Cat. No.: VC21072890
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-b-Amino-isobutyric acid, also known as (R)-3-amino-2-methylpropanoate or (R)-b-aminoisobutyrate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (R)-b-Amino-isobutyric acid is soluble (in water) and a weakly acidic compound (based on its pKa) (R)-b-Amino-isobutyric acid has been primarily detected in feces. Within the cell, (R)-b-amino-isobutyric acid is primarily located in the mitochondria and cytoplasm. Outside of the human body, (R)-b-amino-isobutyric acid can be found in a number of food items such as acorn, brassicas, summer savory, and rapini. This makes (R)-b-amino-isobutyric acid a potential biomarker for the consumption of these food products. (R)-3-aminoisobutyric acid zwitterion is zwitterionic form of (R)-3-aminoisobutyric acid having an anionic carboxy group and a protonated amino group; major species at pH 7.3. It is an amino acid zwitterion and a 3-aminoisobutanoic acid zwitterion. It is a tautomer of a (R)-3-aminoisobutyric acid. |
|---|---|
| CAS No. | 2140-95-6 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
| Standard InChI Key | QCHPKSFMDHPSNR-GSVOUGTGSA-N |
| Isomeric SMILES | C[C@H](C[NH3+])C(=O)[O-] |
| SMILES | CC(CN)C(=O)O |
| Canonical SMILES | CC(C[NH3+])C(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator